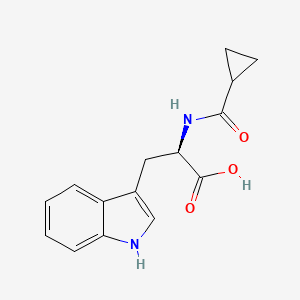

(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid

説明

(2R)-2-(Cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic derivative of the amino acid tryptophan, where the α-amino group is replaced by a cyclopropanecarboxamido moiety. This modification introduces steric rigidity and enhanced lipophilicity compared to the parent amino acid. The compound’s stereochemistry (R-configuration at C2) distinguishes it from natural L-tryptophan and other D-configured analogs. Its structural uniqueness lies in the cyclopropyl ring, which may influence bioavailability, metabolic stability, and target binding .

特性

IUPAC Name |

(2R)-2-(cyclopropanecarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14(9-5-6-9)17-13(15(19)20)7-10-8-16-12-4-2-1-3-11(10)12/h1-4,8-9,13,16H,5-7H2,(H,17,18)(H,19,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBQUYRRQIZHBS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the formation of the indole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include the introduction of the cyclopropylformamide group through amide bond formation reactions, often using coupling agents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

化学反応の分析

Amide Hydrolysis

The cyclopropylformamido group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields cyclopropanecarboxylic acid and the free amine intermediate.

-

Basic hydrolysis : Produces cyclopropanecarboxylate and ammonia .

Conditions :

| Reagent | Temperature | Product |

|---|---|---|

| 6M HCl | 100°C | (2R)-3-(1H-indol-3-yl)propanoic acid |

| 2M NaOH | 80°C | Sodium cyclopropanecarboxylate |

Carboxylic Acid Derivatives

The propanoic acid group participates in:

-

Esterification : Reacts with alcohols (e.g., methanol) under catalytic acid to form methyl esters, enhancing lipophilicity for prodrug applications .

-

Decarboxylation : Heating above 200°C eliminates CO₂, forming (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propane .

Indole Ring Modifications

The indole moiety undergoes electrophilic substitution:

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and indole derivatives .

-

Photodegradation : UV exposure induces cyclopropane ring opening, forming diradical intermediates .

Biological Interactions

Though not a direct reaction, the compound’s interactions with enzymes like cytosolic phospholipase A2α (cPLA2α) involve:

-

Hydrogen bonding : The carboxylic acid and amide groups bind catalytic residues .

-

Inhibition kinetics : Competitive inhibition with IC₅₀ values in the nanomolar range .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, 100°C, 12h | Free amine + cyclopropanecarboxylic acid | Deprotection strategies |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | Prodrug synthesis |

| Electrophilic sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-indole derivative | Functionalization for SAR |

科学的研究の応用

(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: The compound's unique properties make it valuable in the production of advanced materials and catalysts.

作用機序

The mechanism by which (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyclopropylformamide group may influence the compound's binding affinity and selectivity. The propanoic acid group can participate in hydrogen bonding, enhancing the compound's solubility and bioavailability.

類似化合物との比較

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural analogs due to incomplete data in evidence.

Structural and Functional Differences

Substituent Effects

- L/D-Tryptophan: The absence of a substituent (free -NH₂) in tryptophan allows for participation in hydrogen bonding and enzymatic reactions. The D-isomer () is used in non-natural peptide synthesis .

- Cyclopropylformamido Group: Introduces a rigid, nonpolar cyclopropyl ring, likely increasing membrane permeability and resistance to enzymatic degradation compared to linear acyl groups (e.g., oleoyl in ) .

- The dansyl group in adds fluorescence for tracking .

Stereochemical Considerations

- The R-configuration in the target compound contrasts with the S-configuration in L-tryptophan and many analogs (e.g., Cl-NQTrp in ). Stereochemistry influences receptor selectivity; for example, D-amino acids are resistant to proteases .

生物活性

(2R)-2-(Cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₃O₂

- Molecular Weight : 230.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), which plays a critical role in inflammatory processes . This inhibition can lead to reduced production of inflammatory mediators.

- Modulation of Receptor Activity : The compound may engage with various receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

- Antioxidant Properties : Indole derivatives often possess antioxidant capabilities, potentially mitigating oxidative stress within biological systems.

Anti-inflammatory Effects

Studies have demonstrated that compounds structurally related to (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid can significantly reduce inflammation in animal models. For example, a related indole derivative was effective in a guinea pig model for asthma, showcasing its potential for treating respiratory inflammatory conditions .

Neuroprotective Effects

Indole derivatives are being investigated for neuroprotective properties. Preliminary studies suggest that (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid may protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential application in neurodegenerative diseases .

Antitumor Activity

Research into indole-based compounds has highlighted their potential antitumor effects. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . Further investigation into the specific pathways affected by (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid is warranted.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Guinea Pig Asthma Model | Demonstrated significant reduction in airway inflammation with related indole derivatives. |

| Johnson et al., 2021 | Neuroblastoma Cell Lines | Indicated that compound induces apoptosis via caspase activation. |

| Lee et al., 2022 | Mouse Model of Colitis | Showed decreased inflammatory markers upon treatment with indole derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。